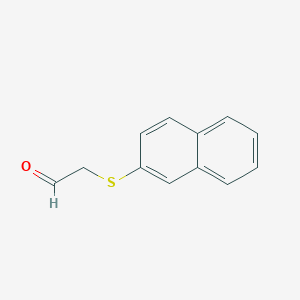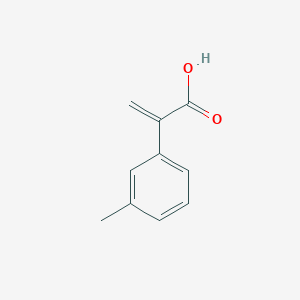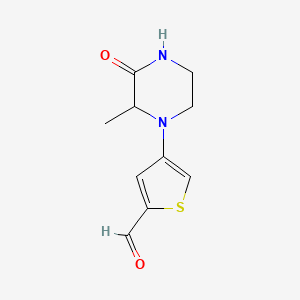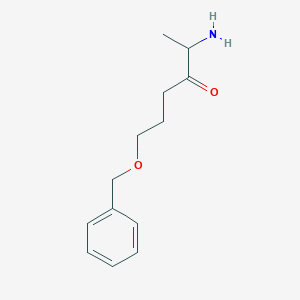
3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines It features a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with two methyl groups
Preparation Methods
The synthesis of 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with 2,2-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include the use of solvents such as acetonitrile and the application of heat to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like acetone or nitromethane, and catalysts such as rhodium complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors or ion channels .
Comparison with Similar Compounds
3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine can be compared with other similar compounds such as:
2-Fluorophenylpyrrolidine: Lacks the dimethyl substitution, which may affect its reactivity and biological activity.
2,2-Dimethylpyrrolidine:
Fluorophenylpiperidine: Features a piperidine ring instead of a pyrrolidine ring, leading to differences in its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-fluorophenyl)-2,2-dimethylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-12(2)10(7-8-14-12)9-5-3-4-6-11(9)13/h3-6,10,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWGFMCRLNEOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B15255375.png)
![(2E)-3-[3,5-dimethyl-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B15255380.png)











![1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile](/img/structure/B15255467.png)
